molecular formula C12H21N3O B13196696 {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

Cat. No.: B13196696
M. Wt: 223.31 g/mol
InChI Key: JZTMYBQZUUNQCK-UHFFFAOYSA-N
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Description

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is a complex organic compound with a molecular formula of C₁₂H₂₁N₃O This compound features a cyclobutyl ring substituted with a methanol group and an aminoethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling: The pyrazole and cyclobutyl intermediates are coupled together using a suitable coupling reagent.

    Introduction of the methanol group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol
  • {1-[2-amino-1-(1-ethyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol
  • {1-[2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethyl]cyclobutyl}methanol

Uniqueness

The unique structure of {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol, particularly the position of the ethyl group on the pyrazole ring, can result in distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

[1-[2-amino-1-(2-ethylpyrazol-3-yl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C12H21N3O/c1-2-15-11(4-7-14-15)10(8-13)12(9-16)5-3-6-12/h4,7,10,16H,2-3,5-6,8-9,13H2,1H3

InChI Key

JZTMYBQZUUNQCK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(CN)C2(CCC2)CO

Origin of Product

United States

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